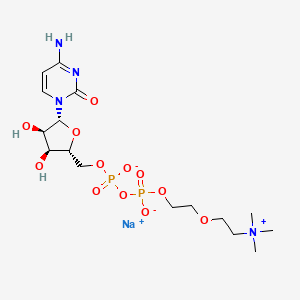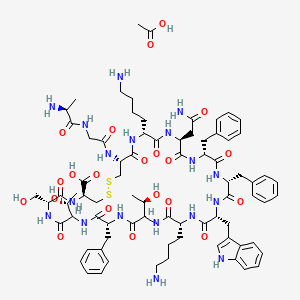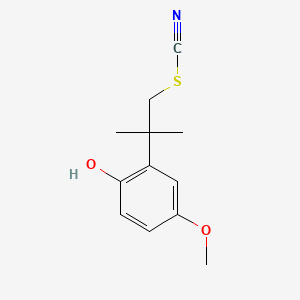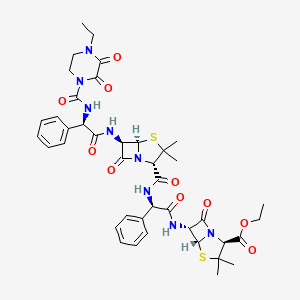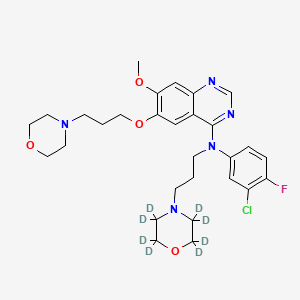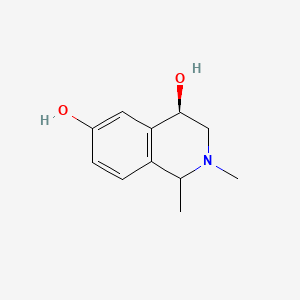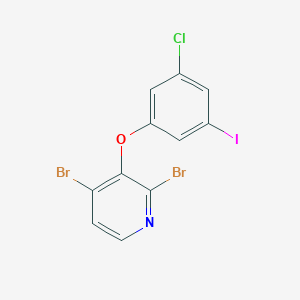
2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine is a complex organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and iodine atoms, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of pyridine derivatives followed by the introduction of the chloro and iodo substituents through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Conditions often involve polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled conditions.
Coupling Reactions: Palladium or nickel catalysts, along with appropriate ligands and bases, are employed under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.
Aplicaciones Científicas De Investigación
2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine exerts its effects involves interactions with specific molecular targets. The halogen atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include halogen bonding, hydrogen bonding, and π-π interactions, which contribute to the compound’s biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromopyridine
- 3-Chloro-5-iodophenol
- 2,4-Dibromo-3-iodopyridine
Uniqueness
2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine is unique due to the combination of bromine, chlorine, and iodine atoms in its structure. This combination imparts distinct reactivity and properties compared to similar compounds. The presence of multiple halogens allows for diverse chemical transformations and applications, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C11H5Br2ClINO |
|---|---|
Peso molecular |
489.33 g/mol |
Nombre IUPAC |
2,4-dibromo-3-(3-chloro-5-iodophenoxy)pyridine |
InChI |
InChI=1S/C11H5Br2ClINO/c12-9-1-2-16-11(13)10(9)17-8-4-6(14)3-7(15)5-8/h1-5H |
Clave InChI |
DGCJIRGNOMGROE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Br)OC2=CC(=CC(=C2)I)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)
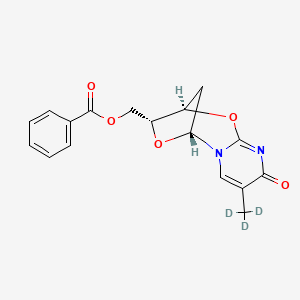
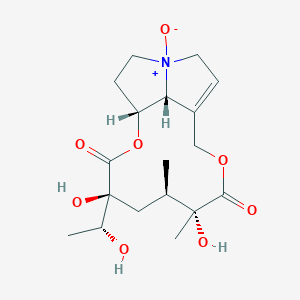
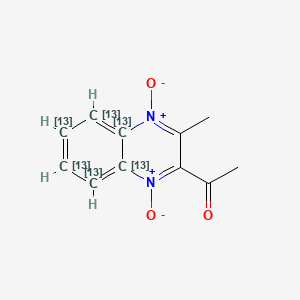
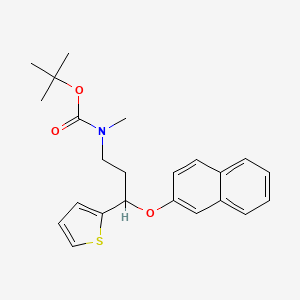
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)

![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
